2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds with multiple substituents. The compound's official International Union of Pure and Applied Chemistry name precisely describes its structural architecture: the primary benzene ring carries a fluorine atom at position 6 and a cyano group at position 2, while the substituent at position 2 consists of a methylene group bearing a cyano substituent and connected to a second benzene ring that itself carries chlorine at position 2 and fluorine at position 6. Alternative nomenclature systems refer to this compound as 2-((2-chloro-6-fluorophenyl)(cyano)methyl)-6-fluorobenzonitrile or Benzeneacetonitrile, α-(2-chloro-6-fluorophenyl)-2-cyano-3-fluoro-, demonstrating the various approaches to naming this structurally complex molecule.
The molecular formula C₁₅H₇ClF₂N₂ reveals the compound's composition of fifteen carbon atoms, seven hydrogen atoms, one chlorine atom, two fluorine atoms, and two nitrogen atoms, resulting in a molecular weight of 288.68 grams per mole. The International Chemical Identifier code 1S/C15H7ClF2N2/c16-12-4-2-6-14(18)15(12)11(8-20)9-3-1-5-13(17)10(9)7-19/h1-6,11H provides a standardized computational representation of the molecule's connectivity, while the International Chemical Identifier key GCNVAVXPDWBAFR-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. The compound exists as a solid at room temperature with a predicted density of 1.39 ± 0.1 grams per cubic centimeter and a predicted boiling point of 404.5 ± 45.0 degrees Celsius.
Historical Development and Discovery Timeline
The historical development of this compound must be understood within the broader context of benzonitrile chemistry and organofluorine compound development. The foundational work in benzonitrile chemistry traces back to Hermann Fehling's landmark discovery in 1844, when he first reported benzonitrile as a product from the thermal dehydration of ammonium benzoate. Fehling's pioneering research established the structural basis for understanding nitrile-containing aromatic compounds and provided the nomenclature framework that would later be applied to more complex derivatives. His recognition that benzonitrile formation paralleled the known reaction of ammonium formate yielding hydrogen cyanide demonstrated the systematic nature of nitrile chemistry and established benzonitrile as the prototype compound that gave its name to the entire class of nitriles.
The development of fluorinated benzonitrile derivatives, including compounds structurally related to this compound, emerged significantly later as part of the broader expansion of organofluorine chemistry in the twentieth century. Patent literature from the 1990s documents systematic approaches to preparing fluorobenzonitriles and chlorofluorobenzonitriles through nucleophilic substitution reactions using alkali metal fluorides and quaternary ammonium compounds as catalysts. These synthetic methodologies established the fundamental reaction pathways that enable the controlled introduction of fluorine atoms into benzonitrile frameworks, creating the foundation for synthesizing more complex polyfluorinated derivatives. The specific compound this compound represents a sophisticated extension of these earlier synthetic approaches, incorporating multiple halogen substituents and bridging structural elements that require advanced synthetic planning and execution.
The emergence of this particular compound in chemical databases and commercial availability catalogs reflects the ongoing evolution of fluorinated organic chemistry toward increasingly complex molecular architectures designed for specialized applications. Contemporary research interest in such compounds stems from their potential utility as building blocks for pharmaceutical intermediates and advanced materials, leveraging the unique properties imparted by the strategic placement of fluorine and chlorine substituents alongside nitrile functional groups. The compound's current availability from specialized chemical suppliers at research-grade purity levels indicates its recognition as a valuable synthetic intermediate, though its specific discovery date and original synthetic route remain undocumented in the available literature.
Position Within Fluorinated Aromatic Compound Classifications
This compound occupies a distinctive position within the classification system of organofluorine compounds, specifically belonging to the category of fluorinated aromatic derivatives with mixed halogen substitution patterns. Within the broader framework of organofluorine chemistry, this compound represents a specialized subset of molecules that combine aromatic fluorination with other functional groups, creating unique electronic and steric properties. The presence of two fluorine atoms strategically positioned on separate benzene rings, combined with a chlorine substituent and two nitrile groups, places this compound in the advanced category of polyfunctional fluoroaromatics that exhibit complex electronic interactions between their various substituents.
The classification of this compound within fluorinated aromatic systems reveals its membership in the category of molecules that exhibit distinctive segregation behavior compared to non-fluorinated analogs. Research in organofluorine chemistry demonstrates that perfluorinated aliphatic compounds tend to segregate from hydrocarbons due to reduced intermolecular van der Waals interactions, while perfluoroaromatic derivatives often form mixed phases with non-fluorinated aromatic compounds through donor-acceptor interactions between their pi-systems. The compound this compound, with its partial fluorination pattern, likely exhibits intermediate behavior between these extremes, potentially showing selective association with other partially fluorinated aromatic molecules while maintaining some compatibility with conventional organic solvents.
From a synthetic chemistry perspective, this compound belongs to the class of fluorinated building blocks that serve as intermediates in the construction of more complex molecular architectures. The strategic placement of reactive nitrile groups alongside the halogen substituents creates multiple sites for further chemical transformation, positioning this molecule as a versatile precursor for pharmaceutical and materials applications. The compound's classification as a mixed chlorofluoro-benzonitrile derivative places it within a specialized category of synthetic intermediates that benefit from the unique properties of fluorine substitution, including enhanced metabolic stability, altered electronic properties, and modified intermolecular interactions, while retaining reactive functionality through the nitrile groups that can undergo various chemical transformations including hydrolysis, reduction, and cycloaddition reactions.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)-cyanomethyl]-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF2N2/c16-12-4-2-6-14(18)15(12)11(8-20)9-3-1-5-13(17)10(9)7-19/h1-6,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVAVXPDWBAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile, also known as 2-chloro-6-fluorobenzyl cyanide, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C₈H₅ClFN
- Molecular Weight: 169.583 g/mol
- CAS Number: 75279-55-9
- Structure:
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-6-fluorobenzyl cyanide exhibit antimicrobial properties. A study evaluated the effectiveness of various benzyl cyanides against Mycobacterium tuberculosis and other strains, demonstrating that certain derivatives possess significant inhibitory effects on bacterial growth .
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-6-fluorobenzyl cyanide | M. tuberculosis | 8 µg/mL |
| 4-Fluorobenzyl cyanide | M. avium | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that 2-chloro-6-fluorobenzyl cyanide can induce cell death in various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 12 µM .
The biological activity of 2-chloro-6-fluorobenzyl cyanide is attributed to its ability to interact with cellular targets involved in critical metabolic pathways:
- Inhibition of DNA Synthesis: The compound may disrupt DNA replication by forming adducts with nucleophilic sites on DNA.
- Cell Cycle Arrest: Studies suggest that it can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death in tumor cells.
Case Studies
-
Case Study on Antimycobacterial Activity:
A series of experiments were conducted to assess the efficacy of various benzyl cyanides against mycobacterial strains. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with the chloro and fluoro substitutions enhancing activity . -
Cytotoxicity in Cancer Research:
A detailed analysis was performed on the cytotoxic effects of 2-chloro-6-fluorobenzyl cyanide on different cancer cell lines, including MCF-7 and A549 (lung cancer). The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways .
Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological aspects:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile with structurally or functionally related compounds, highlighting key differences in molecular frameworks, substituents, and reported properties.
Key Structural and Functional Differences:
Core Heterocycles: The target compound lacks a heterocyclic core, unlike the indole () and tetrahydroquinoline () derivatives. This impacts electronic delocalization and binding interactions.
The methylsulfanyl group in the tetrahydroquinoline derivative () introduces sulfur, which may improve membrane permeability but also increase metabolic oxidation risks.
Biological Relevance: Indole derivatives () are well-documented in drug discovery (e.g., serotonin analogs), whereas the target compound’s benzonitrile scaffold is less studied but may serve as a precursor for kinase inhibitors or agrochemicals.
Physicochemical Properties (Inferred):
- Lipophilicity: The target compound’s halogen and nitrile groups likely confer moderate lipophilicity (LogP ~3–4), comparable to the indole derivative () but lower than the sulfur-containing quinoline analog ().
- Solubility: The absence of polar groups (e.g., -OH, -NH₂) in the target compound may limit aqueous solubility, contrasting with the pyrimidine derivative’s methoxy and amino groups ().
Q & A
Q. What are the established synthetic routes for preparing 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile, and how do their yields compare?
The synthesis of structurally related halogenated aromatic compounds often involves multi-step reactions. For example, 2-chloro-6-fluorobenzaldehyde (a potential precursor) is synthesized via oxidation of 2-chloro-6-fluorotoluene using hydrogen peroxide or chlorination under illumination . For the target compound, a plausible route could involve nucleophilic substitution or cyano-group introduction via Knoevenagel condensation. Methodologically, reaction conditions (e.g., solvent, catalyst, temperature) must be optimized. Comparative yield analysis requires systematic variation of parameters like stoichiometry and reaction time, followed by purification using column chromatography or recrystallization. Purity validation via GC/HPLC (≥95%) is critical .
Q. How should researchers handle safety and waste disposal for intermediates like 2-chloro-6-fluorophenyl derivatives?
Intermediates with halogenated aromatic groups require strict safety protocols. For example, 2-chloro-6-fluorobenzaldehyde derivatives are toxic and corrosive. Use PPE (gloves, goggles) and work in a fume hood. Waste containing halogenated byproducts must be segregated and treated by certified waste management services to avoid environmental contamination . Documentation of Material Safety Data Sheets (MSDS) for all intermediates is mandatory.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR (1H/13C, 19F): To confirm substituent positions and cyano-group integration.
- FT-IR : Verify C≡N stretching (~2200 cm⁻¹) and aromatic C-F/C-Cl vibrations.
- Mass spectrometry (EI/ESI) : Confirm molecular weight (e.g., 2-chloro-6-fluorophenylacetic acid: m/z 202.02 ).
- X-ray crystallography : For absolute configuration determination using SHELXL refinement .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano-methyl group in cross-coupling reactions?
Density Functional Theory (DFT) simulations can model electronic effects of the 2-chloro-6-fluorophenyl and benzonitrile groups. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results from Suzuki-Miyaura couplings using boronic acids (e.g., 2-chloro-6-fluorophenylboronic acid ). Validate predictions via kinetic studies and Hammett plots.
Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds?
Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELX programs (SHELXL/SHELXD) for high-resolution refinement. For twinned data, apply HKLF5 format in SHELXL. Validate with R-factor convergence (<5%) and residual electron density analysis .
Q. How does the steric and electronic profile of this compound influence its biological activity?
Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., varying halogen positions) and testing against targets. For example, SAR-20347, a related compound, inhibits kinases via 2-chloro-6-fluorophenyl interactions . Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to map binding modes.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Multi-step syntheses risk racemization at the cyano-methyl center. Use chiral catalysts (e.g., BINOL-derived ligands) or enantioselective crystallization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For industrial-scale processes, continuous flow reactors may improve reproducibility .
Data Analysis & Methodological Challenges
Q. How to interpret conflicting HPLC/MS data for degradation products?
Degradation under acidic/basic conditions may generate isomers or hydrolyzed products. Use high-resolution MS (HRMS) to distinguish between masses (e.g., m/z 158.56 for 2-chloro-6-fluorobenzaldehyde ). Pair with LC-MS/MS fragmentation patterns and stability studies (pH, temperature) to identify degradation pathways.
Q. What statistical methods validate reproducibility in synthetic protocols?
Employ Design of Experiments (DoE) to assess parameter interactions (e.g., temperature vs. catalyst loading). Use ANOVA to compare batch yields. For outlier detection, apply Grubbs’ test. Report confidence intervals (95%) for reproducibility claims.
Safety & Regulatory Considerations
Q. How to address discrepancies in toxicity data for halogenated intermediates?
Review in vitro (e.g., Ames test) and in vivo (rodent studies) data. Cross-reference with databases like PubChem or ECOTOX. For conflicting results, conduct dose-response assays and assess metabolite toxicity (e.g., oxidative stress markers) .
Future Research Directions
- Catalyst Development : Explore palladium/NHC complexes for cyano-group functionalization.
- Green Chemistry : Replace chlorinated solvents with ionic liquids or scCO₂ .
- Polypharmacology : Screen against orphan targets (e.g., GPCRs) using high-throughput platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
